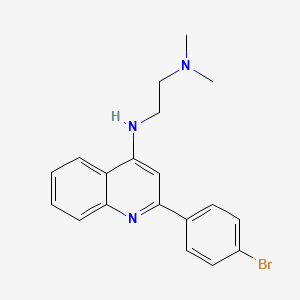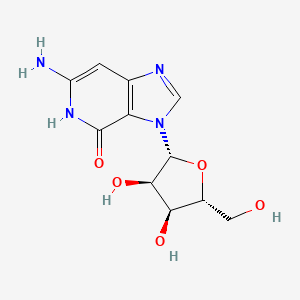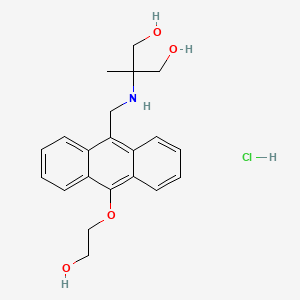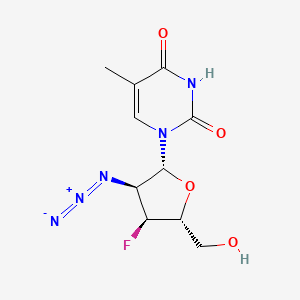
2'-Azido-2',3'-dideoxy-3'-fluoro-5-methyluridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AZdd-3’-F-methyl-U is a synthetic nucleoside analogue that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structural modifications, which include the addition of a fluorine atom and a methyl group at specific positions on the nucleoside. These modifications confer distinct chemical and biological properties, making AZdd-3’-F-methyl-U a valuable tool for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AZdd-3’-F-methyl-U typically involves multiple steps, starting from commercially available nucleoside precursors. The key steps include the introduction of the fluorine atom and the methyl group at the desired positions. Common synthetic routes involve nucleophilic substitution reactions, where a suitable leaving group is replaced by a fluorine atom using reagents such as diethylaminosulfur trifluoride (DAST) or tetra-n-butylammonium fluoride (TBAF). The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents under basic conditions .
Industrial Production Methods
Industrial production of AZdd-3’-F-methyl-U follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
AZdd-3’-F-methyl-U undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can modify specific functional groups on the nucleoside.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Diethylaminosulfur trifluoride, tetra-n-butylammonium fluoride, methyl iodide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions can produce deoxygenated or demethylated products .
Applications De Recherche Scientifique
AZdd-3’-F-methyl-U has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogues and as a probe in studying nucleophilic substitution reactions.
Biology: Employed in the study of DNA and RNA interactions, as well as in the development of molecular probes for detecting specific nucleic acid sequences.
Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis and function.
Mécanisme D'action
The mechanism of action of AZdd-3’-F-methyl-U involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. The fluorine and methyl modifications enhance its binding affinity to specific molecular targets, such as viral polymerases or cancer cell enzymes. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
AZT (Azidothymidine): Another nucleoside analogue used in antiviral therapy, particularly for HIV.
5-Fluorouracil: A fluorinated pyrimidine analogue used in cancer treatment.
Gemcitabine: A nucleoside analogue used in chemotherapy for various cancers.
Uniqueness
AZdd-3’-F-methyl-U is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The combination of fluorine and methyl groups enhances its stability and binding affinity, making it a valuable tool for various scientific and medical applications .
Propriétés
Numéro CAS |
132776-27-3 |
|---|---|
Formule moléculaire |
C10H12FN5O4 |
Poids moléculaire |
285.23 g/mol |
Nom IUPAC |
1-[(2R,3S,4S,5R)-3-azido-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12FN5O4/c1-4-2-16(10(19)13-8(4)18)9-7(14-15-12)6(11)5(3-17)20-9/h2,5-7,9,17H,3H2,1H3,(H,13,18,19)/t5-,6-,7-,9-/m1/s1 |
Clé InChI |
WPVHNRXKTMGASU-JXOAFFINSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)N=[N+]=[N-] |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


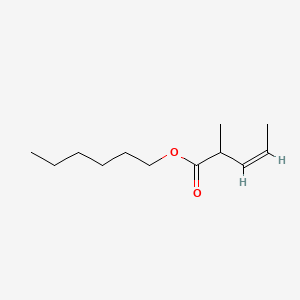
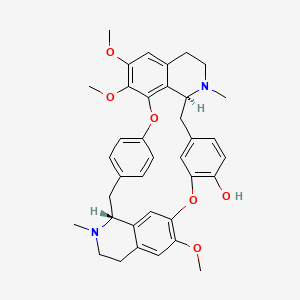

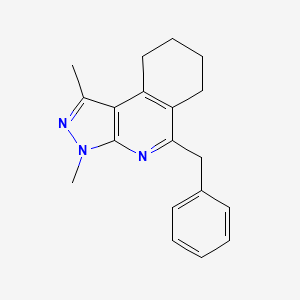
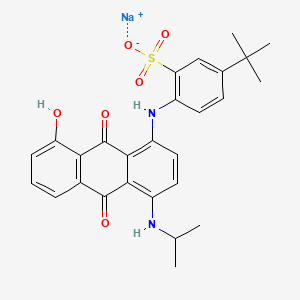
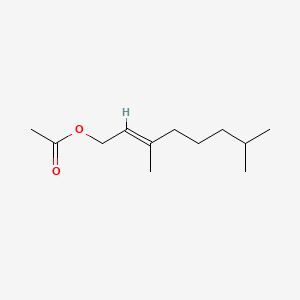

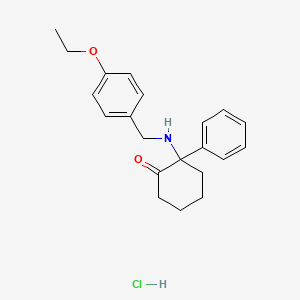


![3-[[4-[[Diamino(phenylazo)phenyl]azo]-1-naphthyl]azo]-N,N,N-trimethylanilinium chloride](/img/structure/B12783285.png)
